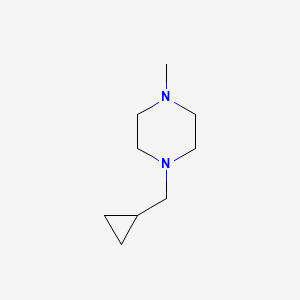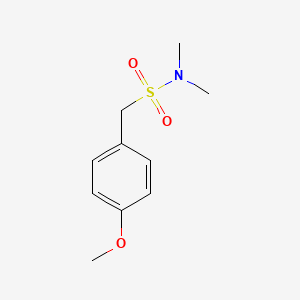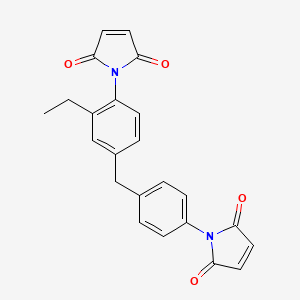
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their versatile applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-aminobenzoic acid derivatives with maleic anhydride. The reaction proceeds through the formation of maleic acid monoamides, which then undergo cyclization to form the desired maleimide structure . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
作用機序
The mechanism of action of 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts cellular processes essential for the survival of cancer cells or pathogens .
類似化合物との比較
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethylphenyl group.
N-Phenylmaleimide: Lacks the ethylphenyl substituent but shares the maleimide core structure.
Uniqueness
1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
特性
CAS番号 |
58978-11-3 |
|---|---|
分子式 |
C23H18N2O4 |
分子量 |
386.4 g/mol |
IUPAC名 |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethylphenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-2-17-14-16(5-8-19(17)25-22(28)11-12-23(25)29)13-15-3-6-18(7-4-15)24-20(26)9-10-21(24)27/h3-12,14H,2,13H2,1H3 |
InChIキー |
HYBCCAMTKDXYQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



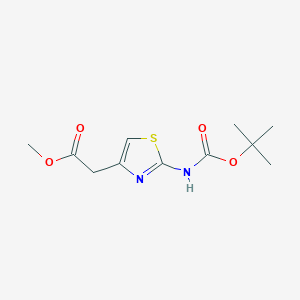
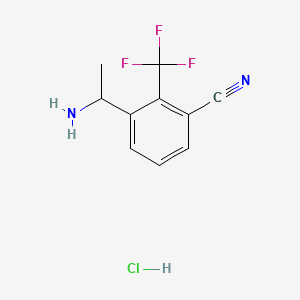
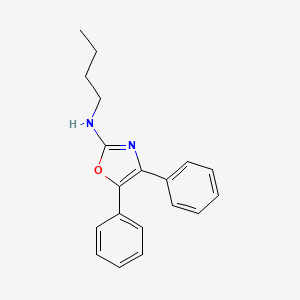
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
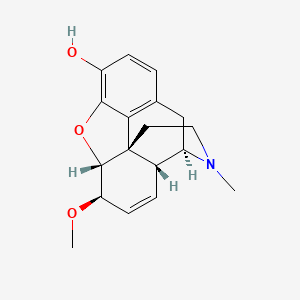
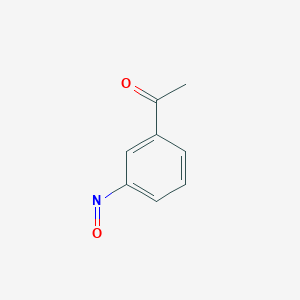
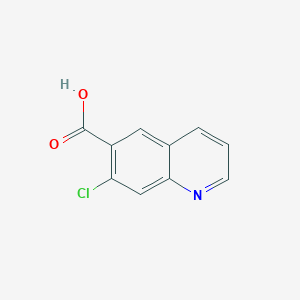
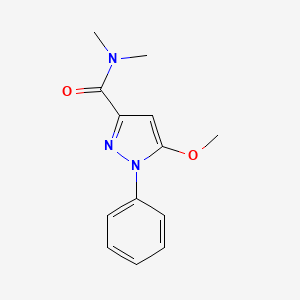

![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
